molecular formula C15H12ClNO3 B3034772 7-Chloro-1-(4-nitrophenyl)isochromane CAS No. 220444-99-5

7-Chloro-1-(4-nitrophenyl)isochromane

Cat. No.: B3034772
CAS No.: 220444-99-5
M. Wt: 289.71 g/mol
InChI Key: SQIJUBRIDNBRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-nitrophenyl)isochromane is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Liquid Crystal Research
    Madhusudana and Sumathy (1985) observed the nematic isotropic (NI) interface in a mixture involving compounds structurally related to 7-Chloro-1-(4-nitrophenyl)isochromane. They discovered that at the NI interface, the director makes a tilt angle of ~45°, leading to unique structures of nematic drops in the isotropic phase. This research contributes to understanding the behavior of liquid crystals in different phases and interfaces, crucial for applications in display technology and materials science (Madhusudana & Sumathy, 1985).

  • Pharmaceutical Analysis
    Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a compound structurally similar to this compound. This research is significant in the pharmaceutical industry for ensuring the quality and safety of medications (Al-Rimawi & Kharoaf, 2011).

  • Materials Science Azo Polymers


    Meng et al. (1996) synthesized and analyzed azo polymers incorporating nitrophenyl groups, which are chemically related to this compound. Their research is crucial in the field of reversible optical storage materials, contributing to the development of new materials for data storage and display technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Environmental Science Adsorption Studies


    Mehrizad and Gharbani (2014) explored the use of graphene for removing chloro-2-nitrophenol, a compound related to this compound, from aqueous solutions. Their work is significant in environmental science, particularly in the removal of harmful chemicals from water, contributing to pollution control and water treatment methods (Mehrizad & Gharbani, 2014).

  • Chemical Kinetics and Isotope Effects
    Schroeder and Jarczewski (1989) studied the kinetics and isotope effects of the dehydrochlorination of a compound structurally similar to this compound. This research provides insights into the chemical behavior of chloro- and nitro-substituted compounds, which is crucial for understanding reaction mechanisms in organic chemistry (Schroeder & Jarczewski, 1989).

Properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJUBRIDNBRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

17.6 g (55 mM) of 4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid and 8 ml of 85% hydrazine hydrate were refluxed in 340 ml of ethanol for 4 hours. The reaction mixture was cooled, acidified with 115 ml of 1 M hydrochloric acid and evaporated. The residue was mixed with 50 ml of water, the crystals were filtered and dried. The resulting hydrazone derivative was dissolved in 300 ml of anhydrous dichloromethane and treated with a solution of 13.4 g (65 mM) of dicyclohexylcarbodiimide in 210 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature overnight, then the precipitated crystals were filtered and washed with dichloromethane.
Name
4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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